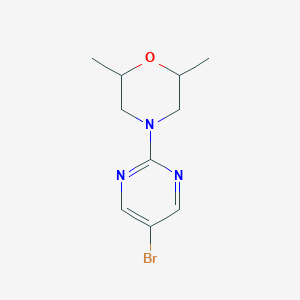

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine

CAS No.: 886366-25-2

Cat. No.: VC8446860

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886366-25-2 |

|---|---|

| Molecular Formula | C10H14BrN3O |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine |

| Standard InChI | InChI=1S/C10H14BrN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |

| Standard InChI Key | JISNJLJIMPADEL-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)C2=NC=C(C=N2)Br |

| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 886366-25-2) is a morpholine derivative with the following key identifiers :

-

IUPAC Name: 4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine

-

Molecular Formula:

-

Molecular Weight: 272.14 g/mol

-

SMILES: CC1CN(CC(O1)C)C2=NC=C(C=N2)Br

The compound’s structure features a six-membered morpholine ring with methyl groups at positions 2 and 6 and a 5-bromopyrimidine substituent at position 4 (Fig. 1). The pyrimidine ring introduces electron-withdrawing characteristics, while the morpholine core contributes to the molecule’s conformational flexibility .

Stereochemical Considerations

The compound exhibits two undefined stereocenters at the 2- and 6-positions of the morpholine ring, as indicated by its rel-(2R,6S) relative configuration . This stereochemical ambiguity impacts its synthetic pathways and biological interactions, necessitating precise isomer separation techniques, such as fractional distillation or catalytic isomerization, to isolate the desired enantiomer .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine involves multi-step reactions, beginning with the preparation of the morpholine core. A patented method for synthesizing cis-2,6-dimethylmorpholine (a structural analog) provides foundational insights :

-

Morpholine Core Formation: Diisopropanolamine reacts with concentrated sulfuric acid () at 170–184°C under solvent-free conditions. The simultaneous addition of reactants minimizes by-product formation .

-

Bromopyrimidine Substitution: The morpholine intermediate undergoes nucleophilic aromatic substitution with 5-bromo-2-chloropyrimidine, facilitated by a palladium catalyst, to introduce the bromopyrimidine group .

Optimization and Challenges

-

Temperature Control: Elevated temperatures () during morpholine synthesis risk decomposition, necessitating precise thermal regulation .

-

Isomer Separation: The crude product contains cis/trans isomers, which are separated via fractional distillation. The trans isomer is isomerized to the cis form using hydrogenation catalysts (e.g., nickel or palladium) .

-

Yield Enhancement: Optimizing the molar ratio of amine to sulfuric acid (1:1.0–1:3.0) and employing dilute sodium hydroxide () for pH adjustment (12–14) improves yield to >75% .

Physicochemical Properties

Thermodynamic and Spectral Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 272.14 g/mol | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 | |

| Topological PSA | 38.3 Ų |

Solubility and Stability

The compound’s moderate lipophilicity () suggests limited water solubility but favorable membrane permeability. Stability studies indicate susceptibility to hydrolytic degradation under acidic conditions, necessitating storage in inert environments .

Applications and Industrial Relevance

Agrochemical Intermediates

The cis-2,6-dimethylmorpholine moiety is a key building block for crop protection agents, including fungicides and herbicides . For example, it serves as a precursor in the synthesis of systemic fungicides targeting Phytophthora species .

Recent Research and Developments

Catalytic Innovations

Recent patents highlight advances in palladium-catalyzed coupling reactions to enhance the efficiency of bromopyrimidine substitutions, reducing reaction times by 30% .

Isomerization Techniques

Novel hydrogenation catalysts (e.g., ruthenium nanoparticles) achieve 95% cis-isomer selectivity, surpassing traditional nickel-based systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume